

2-Iodoquinoline CAS number and properties

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Compound of Interest

Compound Name: **2-Iodoquinoline**

Cat. No.: **B1585599**

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An In-Depth Technical Guide to **2-Iodoquinoline** for Advanced Research

Introduction

2-Iodoquinoline is a halogenated heterocyclic aromatic compound of significant interest to the scientific community, particularly those in drug discovery, organic synthesis, and materials science. Its structure, featuring a quinoline core with an iodine atom at the C2 position, renders it an exceptionally versatile synthetic intermediate. The quinoline scaffold itself is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural alkaloids and pharmacologically active compounds.^[1] The true synthetic power of **2-iodoquinoline**, however, lies in the reactivity of the carbon-iodine bond. This bond serves as a prime handle for introducing molecular complexity through a variety of transition metal-catalyzed cross-coupling reactions, making it an indispensable building block for constructing novel molecular architectures.

This guide provides a comprehensive overview of **2-iodoquinoline**, from its fundamental properties and synthesis to its reactivity, applications, and safe handling protocols. The content is tailored for researchers, scientists, and drug development professionals who require a deep, practical understanding of this key reagent.

Chemical Identity and Core Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. **2-Iodoquinoline** is a stable, solid compound under standard conditions.

Property	Value	Source(s)
CAS Number	6560-83-4	[2][3][4]
Molecular Formula	C ₉ H ₆ IN	[3][5]
Molecular Weight	255.06 g/mol	[3]
Appearance	Solid	[4]
Melting Point	>300 °C (may decompose)	[4]
Boiling Point	320.7 °C at 760 mmHg	[4]
IUPAC Name	2-iodoquinoline	[3]
InChI Key	FRWYFWZENXDZMU-UHFFFAOYSA-N	[2][4]

Synthesis of 2-Iodoquinoline: A Practical Approach

While numerous named reactions exist for creating the core quinoline ring system (e.g., Skraup, Friedlander, Combes synthesis), a highly practical and common laboratory-scale synthesis of **2-iodoquinoline** involves a two-step sequence starting from the more accessible 2-chloroquinoline precursor.[1][6] This pathway is favored due to the reliability of the halogen exchange reaction.

Experimental Protocol: Synthesis via Halogen Exchange

This protocol describes the conversion of 2-chloroquinoline to **2-iodoquinoline** via a Finkelstein-type reaction. The choice of acetyl chloride is to activate the nitrogen, making the C2 position more susceptible to nucleophilic attack by the iodide ion.

Step 1: Activation and Iodination

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloroquinoline (1.0 eq) in a suitable high-boiling point solvent like acetonitrile or propionitrile.

- Add sodium iodide (NaI, ~2.0-3.0 eq) to the solution. The excess iodide drives the equilibrium towards the product.
- Add a catalytic amount of acetyl chloride (AcCl, ~0.1 eq) to the mixture.
- Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This can take several hours.

Step 2: Work-up and Purification

- Once the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.
- Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any remaining iodine) and then with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure **2-iodoquinoline**.

Causality Behind the Method: The Finkelstein reaction is an equilibrium process. By Le Châtelier's principle, using a large excess of sodium iodide and a solvent in which sodium chloride is poorly soluble, the equilibrium is effectively driven towards the formation of the desired **2-iodoquinoline**.

Chemical Reactivity and Applications in Drug Development

The utility of **2-iodoquinoline** in modern organic synthesis, particularly in the construction of drug candidates, is dominated by its participation in palladium-catalyzed cross-coupling reactions. The C-I bond is the most reactive among the aryl halides (I > Br > Cl) for oxidative addition to a Pd(0) catalyst, allowing these reactions to proceed under milder conditions with higher efficiency.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is a cornerstone of modern medicinal chemistry for forming C-C bonds, enabling the connection of the quinoline core to other aryl or vinyl fragments.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

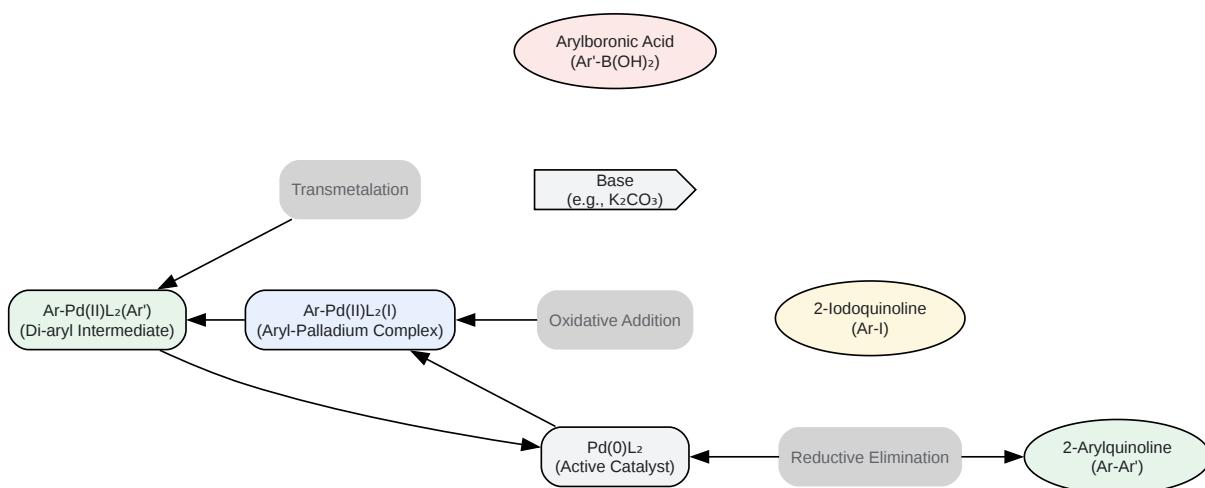
This protocol outlines a general procedure for coupling **2-iodoquinoline** with a generic arylboronic acid.

- **Reaction Setup:** To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **2-iodoquinoline** (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (1-5 mol%) or $\text{Pd}(\text{dppf})\text{Cl}_2$ (1-5 mol%), and a base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4 , 2.0-3.0 eq).
- **Solvent Addition:** Add a degassed solvent system via syringe. A common choice is a biphasic mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and an aqueous solution of the base.[5][7]
- **Reaction Execution:** Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C).
- **Monitoring:** Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
- **Work-up:** Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo.

- Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylquinoline product.

Visualization: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Other Key Applications

Beyond the Suzuki reaction, **2-iodoquinoline** is a premier substrate for:

- Sonogashira Coupling: To form C-C triple bonds, creating 2-alkynylquinolines.
- Heck Coupling: To form C-C double bonds with alkenes.
- Buchwald-Hartwig Amination: To form C-N bonds, leading to 2-aminoquinoline derivatives.

- Carbonylative Couplings: To introduce a carbonyl group, yielding ketones or amides.

These reactions collectively provide a powerful toolkit for rapidly generating libraries of complex quinoline derivatives, a critical process in hit-to-lead optimization during drug discovery.[\[8\]](#)

Spectroscopic Data Analysis

Proper characterization is essential to confirm the identity and purity of synthesized **2-iodoquinoline** and its subsequent products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information. The chemical shifts are highly dependent on the solvent and concentration.[\[9\]](#)

Expected ^1H NMR Chemical Shifts (in CDCl_3 , ~ 400 MHz)

- H-3 & H-4: These protons appear as a pair of doublets (AX system) between δ 7.5-8.2 ppm. H-4 is typically downfield of H-3.
- H-5, H-6, H-7, H-8: These protons on the benzo-fused ring appear in the aromatic region (δ 7.5-8.2 ppm) with complex multiplet patterns due to mutual coupling. H-8 is often the most downfield of this group due to its proximity to the nitrogen lone pair.

Expected ^{13}C NMR Chemical Shifts (in CDCl_3 , ~ 100 MHz)

- C-2 (Iodo-substituted): This carbon is significantly shielded and appears far upfield, typically in the range of δ 100-110 ppm.
- Aromatic Carbons: The remaining carbons appear in the typical aromatic region of δ 120-150 ppm.[\[10\]](#)[\[11\]](#)

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), **2-iodoquinoline** will show a prominent molecular ion peak (M^+) at $\text{m/z} = 255$. A characteristic and often major fragment corresponds to the loss of the iodine atom ($[\text{M}-\text{I}]^+$), resulting in a peak at $\text{m/z} = 128$.[\[2\]](#)

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with **2-iodoquinoline**.

- Hazard Identification: **2-iodoquinoline** is classified as an irritant.[2][4]
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles. All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[6][12]
- Handling: Avoid creating dust. Ensure eyewash stations and safety showers are readily accessible. Wash hands thoroughly after handling.[6]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at refrigerated temperatures (e.g., 4 °C) is recommended.[4] Protect from light.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Do not allow it to enter drains or waterways.

Conclusion

2-iodoquinoline is far more than a simple halogenated heterocycle; it is a powerful and enabling tool for chemical innovation. Its well-defined physical properties, accessible synthetic routes, and, most importantly, the predictable reactivity of its C-I bond in cross-coupling chemistry solidify its role as a cornerstone reagent. For researchers in drug discovery and materials science, mastering the use of **2-iodoquinoline** opens a direct path to the synthesis of novel, complex, and high-value molecular entities.

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